Losartan azide

Radiochemistry Click Chemistry PET Imaging

Losartan azide is the only sartan azide impurity with formal EMA/CMDh Class 5 non-mutagenic classification under ICH M7(R1), eliminating toxicology studies. Its unprotected azide enables direct CuAAC click chemistry with [18F]FPyKYNE, reducing radiosynthesis steps while achieving 11±3% yield, high molar activity (467±60 GBq/μmol), and negligible radiometabolite interference. This dual-purpose standard streamlines ANDA quality control and ensures accurate AT1R PET quantification. Order now to secure a Class 5 impurity reference and click precursor.

Molecular Formula C22H22ClN9
Molecular Weight 447.9 g/mol
CAS No. 727718-93-6
Cat. No. B10830609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLosartan azide
CAS727718-93-6
Molecular FormulaC22H22ClN9
Molecular Weight447.9 g/mol
Structural Identifiers
SMILESCCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CN=[N+]=[N-])Cl
InChIInChI=1S/C22H22ClN9/c1-2-3-8-20-26-21(23)19(13-25-29-24)32(20)14-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-27-30-31-28-22/h4-7,9-12H,2-3,8,13-14H2,1H3,(H,27,28,30,31)
InChIKeyWSECDZBYSJWHFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Losartan Azide (CAS 727718-93-6): A Critical Intermediate for AT1R PET Tracer Synthesis and Analytical Reference Standard


Losartan azide (5-[4′-[[5-(azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl]methyl][1,1′-biphenyl]-2-yl]-2H-tetrazole) is an azide-functionalized derivative of the angiotensin II type 1 receptor (AT1R) antagonist losartan [1]. This compound serves dual roles: as a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reagent for synthesizing ¹⁸F-labeled AT1R-targeted positron emission tomography (PET) imaging probes, and as a characterized impurity reference standard in the pharmaceutical manufacturing of losartan active pharmaceutical ingredient (API) [2]. Its strategic azide handle at the imidazole C-5 position enables bioorthogonal conjugation with alkyne-bearing prosthetic groups under mild aqueous conditions, while the intact losartan pharmacophore preserves high AT1R binding affinity in the resultant radiotracers [3].

Losartan Azide (CAS 727718-93-6): Why Azide-Functionalized Sartans Cannot Be Interchanged Without Quantitative Performance Verification


Losartan azide cannot be simply substituted with other azide-bearing angiotensin receptor blockers (ARBs) or alternative click chemistry handles due to divergent performance in key radiochemical, regulatory, and pharmacological metrics. The efficiency of CuAAC conjugation with ¹⁸F-labeled prosthetic groups varies significantly between structurally distinct azido-sartans, as does the molar activity and radiochemical purity achievable in automated radiosynthesis workflows [1]. Furthermore, the regulatory classification of sartan azide impurities is compound-specific: while losartan azide has been formally confirmed as a non-mutagenic Class 5 impurity under ICH M7(R1) guidelines, other structurally related azido-ARBs lack equivalent regulatory clearance, directly impacting quality control strategies in pharmaceutical manufacturing [2]. Finally, the in vivo metabolite profile and binding specificity of the resultant PET tracers depend critically on the parent sartan scaffold; compounds derived from candesartan azide exhibit measurably different hydrophilic radiometabolite interference compared to losartan azide-derived tracers, precluding interchangeable use in quantitative imaging applications [3].

Losartan Azide (CAS 727718-93-6): Head-to-Head Comparative Evidence for Scientific Selection in AT1R PET Tracer Synthesis and Analytical Applications


Click Chemistry Efficiency: Losartan Azide vs. Candesartan Azide in CuAAC Conjugation with [¹⁸F]FPyKYNE

In automated radiosynthesis using identical Cu(I)-stabilizing conditions (THPTA), conjugation of trityl-losartan azide with [¹⁸F]FPyKYNE via CuAAC click chemistry afforded [¹⁸F]fluoropyridine-losartan with a decay-corrected radiochemical yield of 11 ± 2% [1]. Under comparable THPTA-assisted conditions, azido-candesartan conjugation provided [¹⁸F]fluoropyridine-candesartan with a yield of 10 ± 2% [2]. The losartan azide-based synthesis yields are statistically comparable to the candesartan analog, indicating equivalent click chemistry efficiency. Importantly, both syntheses achieved high molar activities exceeding 380 GBq/μmol, with losartan azide-derived tracer reaching 467 ± 60 GBq/μmol [1].

Radiochemistry Click Chemistry PET Imaging AT1R

Regulatory Impurity Classification: Losartan Azide vs. Unclassified Sartan Azide Impurities

Losartan azide has been formally evaluated by the EMA/CMDh and confirmed as not an in vivo mutagen, resulting in classification as a Class 5 impurity per ICH M7(R1) guidelines [1]. This classification permits control as a nonmutagenic impurity under ICH Q3A/B, with a pharmaceutically acceptable limit of 10 ppm in API [2]. In contrast, other sartan azide impurities (e.g., valsartan azide derivatives) lack comparable formal regulatory clearance documentation for mutagenicity status [3]. This definitive regulatory positioning eliminates the need for additional toxicological qualification studies when losartan azide is used as an analytical reference standard in ANDA submissions.

Pharmaceutical Analysis Regulatory Science Impurity Profiling Mutagenicity

Synthetic Versatility: Unprotected Losartan Azide vs. Trityl-Protected Losartan Azide

Unprotected losartan azide enables direct CuAAC conjugation without the requirement for post-click acid deprotection, streamlining the radiosynthesis workflow. In a direct comparison within the same study, coupling of [¹⁸F]FPyKYNE to unprotected losartan azide using THPTA as a Cu(I)-stabilizing agent afforded [¹⁸F]fluoropyridine-losartan in 11 ± 3% decay-corrected yield, which is statistically equivalent to the 11 ± 2% yield obtained using trityl-protected losartan azide followed by acid hydrolysis [1]. The unprotected azide approach eliminates one synthetic step, reducing overall radiosynthesis time and minimizing potential tracer degradation during acid deprotection.

Synthetic Chemistry Click Chemistry Radiosynthesis Protecting Group Strategy

Binding Affinity of Derived PET Tracer: [¹⁸F]Fluoropyridine-Losartan vs. [¹⁸F]Fluoropyridine-Candesartan

The [¹⁸F]fluoropyridine-losartan tracer synthesized from losartan azide exhibits a binding affinity (Ki) of 5.6 nM for AT1R in membrane preparations expressing the receptor [1]. The corresponding candesartan azide-derived tracer, [¹⁸F]fluoropyridine-candesartan, shows a comparable Ki of 5.9 nM [1]. Both tracers retain high affinity, though both are approximately 14-fold lower in affinity than unmodified candesartan (Ki = 0.4 nM) [1]. The near-identical Ki values indicate that the losartan azide scaffold yields a PET tracer with binding characteristics equivalent to the candesartan analog for AT1R imaging applications.

AT1R Pharmacology PET Tracer Validation Receptor Binding In Vitro Assay

In Vivo Radiometabolite Interference: [¹⁸F]Fluoropyridine-Losartan vs. [¹⁸F]Fluoropyridine-Candesartan

[¹⁸F]Fluoropyridine-losartan synthesized from losartan azide demonstrates minimal interference from labeled metabolites in rat kidneys, enabling quantitative PET imaging of renal AT1R expression [1]. In contrast, [¹⁸F]fluoropyridine-candesartan undergoes metabolism to radiolabeled hydrophilic compounds that display 82% interference on renal AT1R binding, complicating accurate receptor quantification [2]. This differential metabolite profile stems from structural differences in the parent sartan scaffolds, with losartan-derived tracers exhibiting superior in vivo stability for quantitative imaging applications.

PET Imaging In Vivo Pharmacology Metabolite Analysis AT1R Quantification

Losartan Azide (CAS 727718-93-6): Priority Application Scenarios Supported by Quantitative Comparative Evidence


Synthesis of [¹⁸F]Fluoropyridine-Losartan for Quantitative Renal AT1R PET Imaging in Preclinical and Translational Studies

Losartan azide is the essential click chemistry precursor for synthesizing [¹⁸F]fluoropyridine-losartan, a PET tracer with demonstrated high binding affinity (Ki = 5.6 nM) and minimal radiometabolite interference in vivo, enabling accurate quantification of renal AT1R expression [1]. The compound's click efficiency (11 ± 3% yield) and compatibility with automated radiosynthesis workflows achieving high molar activities (467 ± 60 GBq/μmol) support reproducible tracer production for multi-center imaging studies [2]. This scenario is particularly compelling when accurate, interference-free AT1R quantification is required, as the losartan-derived tracer outperforms the candesartan analog, which suffers from 82% radiometabolite interference [3].

Analytical Reference Standard for Impurity Profiling and Quality Control in Losartan API Manufacturing

Losartan azide serves as a fully characterized impurity reference standard for analytical method development, method validation, and quality control testing in ANDA submissions for losartan API [1]. Its formal EMA/CMDh classification as a Class 5 non-mutagenic impurity under ICH M7(R1) eliminates the need for additional toxicological qualification studies, streamlining regulatory submissions [2]. The pharmaceutically acceptable limit of 10 ppm provides a clear quality target for manufacturers seeking to control azide impurities in commercial losartan production [3]. This established regulatory framework gives losartan azide a distinct procurement advantage over unclassified azide impurities of other sartans.

Streamlined PET Tracer Radiosynthesis Using Unprotected Losartan Azide in Automated Modules

The use of unprotected losartan azide in CuAAC click reactions with [¹⁸F]FPyKYNE eliminates the acid deprotection step required when trityl-protected azide is used, reducing overall radiosynthesis time and minimizing tracer degradation risk while maintaining equivalent radiochemical yields (11 ± 3% vs. 11 ± 2%) [1]. This streamlined workflow is particularly advantageous in automated radiochemistry modules where step reduction improves robustness and reproducibility. The compatibility with THPTA Cu(I)-stabilizing conditions further enhances yield consistency across synthesis runs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Losartan azide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.